

Technical Whitepaper: Oxaprozin-d4

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Compound of Interest

Compound Name: Oxaprozin D4

Cat. No.: B1574245

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Sourcing, Validation, and Bioanalytical Application in LC-MS/MS

Executive Summary

Oxaprozin-d4 (C₁₈H₁₁D₄NO₃) is the deuterated stable isotope-labeled (SIL) analogue of Oxaprozin, a propionic acid-derivative non-steroidal anti-inflammatory drug (NSAID). It serves as the critical Internal Standard (IS) for the quantification of Oxaprozin in biological matrices (plasma, urine, synovial fluid) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In regulated bioanalysis (GLP/GCP), the use of Oxaprozin-d4 is non-negotiable for correcting matrix effects, ionization suppression/enhancement, and extraction variability. This guide provides a comprehensive technical overview of the compound's specifications, supply chain dynamics, pricing models, and a validated experimental workflow.

Technical Specifications & Quality Attributes

To ensure data integrity in pharmacokinetic (PK) studies, the SIL standard must meet rigorous physicochemical criteria.

Chemical Identity

Attribute	Specification
Compound Name	Oxaprozin-d4
Chemical Name	3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid-d4
CAS Number (Unlabeled)	21256-18-8
CAS Number (Labeled)	Varies by supplier (often listed as NA or internal ID)
Molecular Formula	C ₁₈ H ₁₁ D ₄ NO ₃
Molecular Weight	~297.34 g/mol (Unlabeled: 293.32 g/mol)
Mass Shift	+4.02 Da (Sufficient to avoid isotopic overlap with M+2 of analyte)
Solubility	Soluble in DMSO (>50 mg/mL), Methanol, Acetonitrile
Appearance	White to off-white solid

Isotopic Purity Requirements

For high-sensitivity assays, the "Isotopic Enrichment" is the critical quality attribute (CQA).

- Deuterium Incorporation: $\geq 99\%$ deuterated forms.^[1]
- Unlabeled Contribution (D0): Must be $< 0.5\%$ to prevent interference with the analyte channel (cross-talk). High D0 levels in the IS will cause false-positive quantitation of the drug in blank samples.

Supply Chain & Pricing Landscape

The market for deuterated standards is niche, driven by custom synthesis (CROs) and specialized catalog suppliers.

Validated Suppliers

Based on current market data, the following suppliers are recognized for providing certified reference materials (CRM) or high-purity research grades:

- MedChemExpress (MCE):
 - Tier: Catalog Supplier (Global).
 - Product Code: HY-B0808S.
 - Availability: Generally in stock (USA/Europe).
- Cayman Chemical:
 - Tier: Primary Manufacturer/Specialist.
 - Note: High reliability for lipid/COX-pathway standards.
- Toronto Research Chemicals (TRC) / LGC Standards:
 - Tier: Global Reference Standard Manufacturer.
 - Focus: High isotopic purity for regulated bioanalysis.
- SynZeal / Simson Pharma (India):
 - Tier: Custom Synthesis CROs.
 - Focus: Cost-effective bulk synthesis (mg to g scale).

Representative Pricing Structure

Pricing for stable isotopes is non-linear and volume-dependent. Note: Prices are estimates based on Q4 2025 market data and subject to fluctuation.

Pack Size	Estimated Price Range (USD)	Unit Cost Efficiency	Lead Time
1 mg	\$250 – \$400	Low	In Stock (1-3 Days)
10 mg	\$900 – \$1,400	Medium	In Stock (1-3 Days)
50 mg	\$2,500 – \$3,500	High	2-4 Weeks (Synthesis)
Custom (>100mg)	Inquiry Based	Highest	6-8 Weeks

Procurement Strategy: For a standard clinical validation (approx. 500-1000 samples), a 10 mg pack is recommended. This allows for the preparation of a concentrated stock solution (1 mg/mL) that can be aliquoted and stored at -80°C for up to 2 years.

Bioanalytical Application: LC-MS/MS Protocol

This section outlines a self-validating workflow for quantifying Oxaprozin in human plasma.

Experimental Logic (The "Why")

- Extraction: Protein Precipitation (PPT) is chosen over SPE for Oxaprozin due to its high plasma protein binding (>99%). Strong organic solvents break these bonds effectively.
- Chromatography: A C18 column with acidic mobile phase is essential to keep the carboxylic acid moiety protonated (neutral), improving retention and peak shape.
- Detection: Positive ESI is selected because the oxazole nitrogen is readily protonated ([M+H]⁺), offering better sensitivity than negative mode for this specific heterocycle.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

- Dissolve 1.0 mg Oxaprozin-d4 in 1.0 mL DMSO (Stock A: 1 mg/mL).
- Dilute Stock A 1:100 in Methanol to create Working IS Solution (10 µg/mL).

- Storage: Store aliquots at -20°C. Stable for 6 months.

Step 2: Sample Extraction (Protein Precipitation)

- Aliquot 50 µL of plasma sample into a 96-well plate.
- Add 20 µL of Working IS Solution (Oxaprozin-d4).
- Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
- Vortex aggressively for 2 minutes.
- Centrifuge at 4,000 rpm for 10 minutes at 4°C.
- Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

Step 3: LC-MS/MS Parameters[2][3][4]

- Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 30% B to 90% B over 3.0 minutes.
- Flow Rate: 0.4 mL/min.

Step 4: MRM Transitions

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Dwell Time (ms)
Oxaprozin	294.1 [M+H] ⁺	250.1	25	50

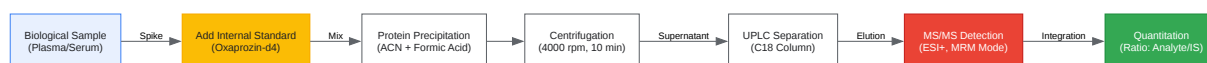
| Oxaprozin-d4 | 298.1 [M+H]⁺ | 254.1 | 25 | 50 |

Note: The transition 294 -> 250 corresponds to the loss of the carboxylic acid group (CO₂).

Visualization: Workflow & Quality Assurance

Bioanalytical Workflow Diagram

The following diagram illustrates the critical path from sample receipt to data generation, highlighting the entry point of the Oxaprozin-d4 standard.

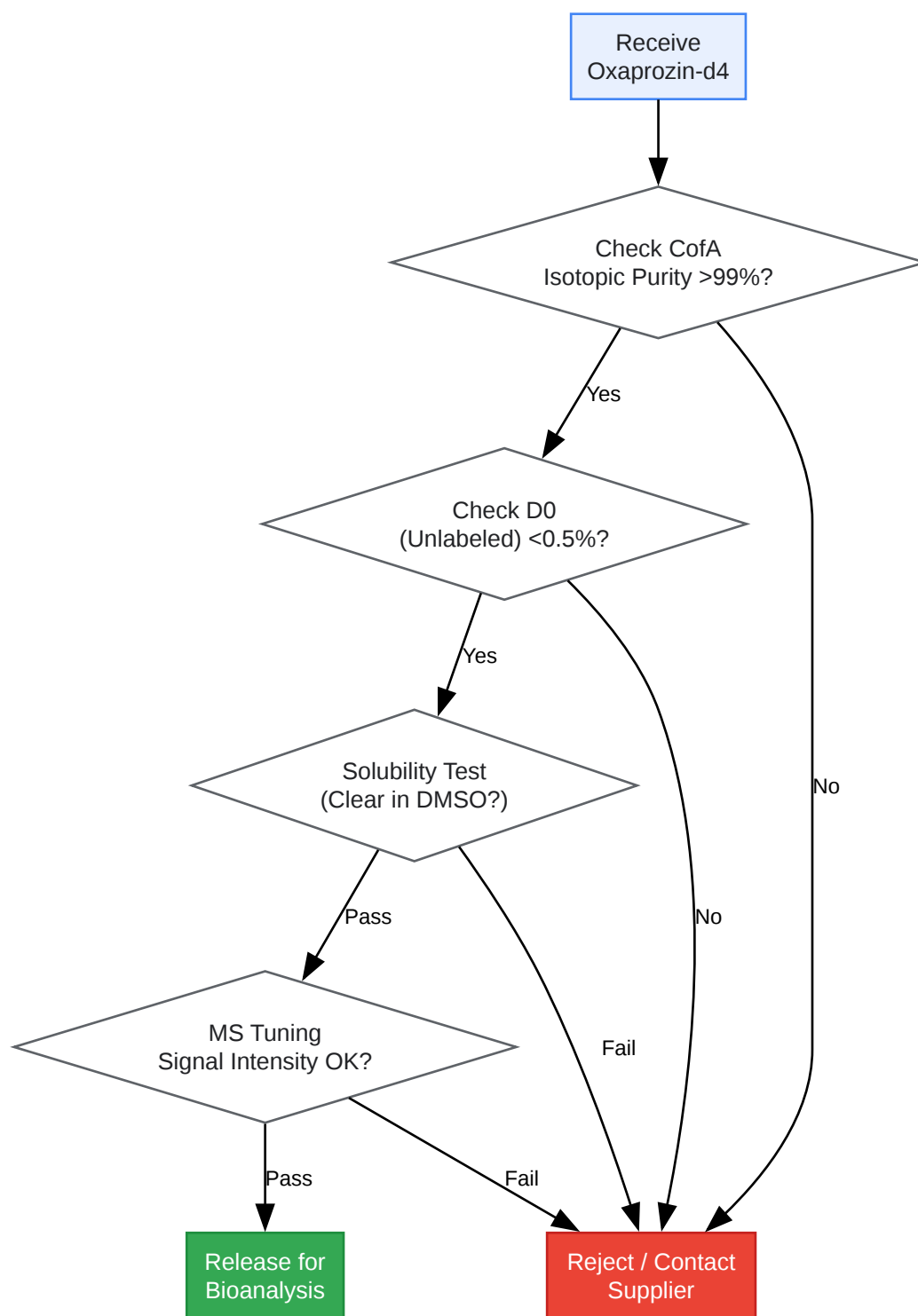


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Caption: Figure 1. Validated LC-MS/MS workflow for Oxaprozin quantification using Oxaprozin-d4 as the internal standard to correct for matrix effects.

Quality Assurance Decision Tree

When sourcing Oxaprozin-d4, the following logic ensures the material is suitable for regulated use.



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Caption: Figure 2. Quality Assurance decision tree for accepting incoming Stable Isotope Labeled standards.

References

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